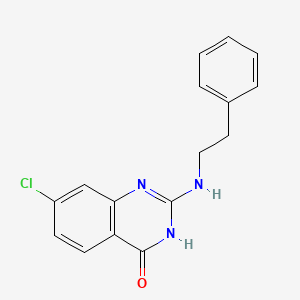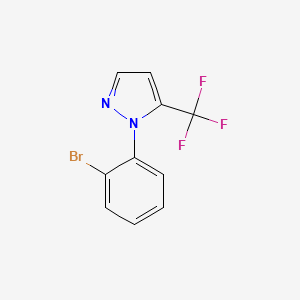![molecular formula C18H10O4 B11833842 [4,4'-Bi-2H-1-benzopyran]-2,2'-dione CAS No. 118545-81-6](/img/structure/B11833842.png)
[4,4'-Bi-2H-1-benzopyran]-2,2'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4,4’-Bi-2H-1-benzopyran]-2,2’-dione:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bi-2H-1-benzopyran]-2,2’-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the use of O-alkenyloxy or O-alkynyloxy-acetophenones with pyrazolones in the presence of a catalyst such as zinc oxide. The reaction is carried out under microwave irradiation, which facilitates the formation of the desired product through a domino Knoevenagel–hetero-Diels–Alder reaction .
Industrial Production Methods: Industrial production of [4,4’-Bi-2H-1-benzopyran]-2,2’-dione may involve large-scale synthesis using similar methods as described above. The process typically includes steps such as solvent extraction, purification, and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: [4,4’-Bi-2H-1-benzopyran]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzopyran rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized benzopyran derivatives with halogens, nitro groups, or sulfonic acid groups.
科学的研究の応用
Chemistry: [4,4’-Bi-2H-1-benzopyran]-2,2’-dione is used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines. It is also being investigated for its antioxidant properties, which could make it useful in the treatment of diseases associated with oxidative stress .
Industry: In the industrial sector, [4,4’-Bi-2H-1-benzopyran]-2,2’-dione is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science and chemical manufacturing .
作用機序
The mechanism of action of [4,4’-Bi-2H-1-benzopyran]-2,2’-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
類似化合物との比較
Coumarin (2H-1-benzopyran-2-one): A widely studied compound with various biological activities, including anticoagulant and antimicrobial properties.
Benzopyran-annulated pyrano[2,3-c]pyrazoles:
Uniqueness: [4,4’-Bi-2H-1-benzopyran]-2,2’-dione stands out due to its unique dimeric structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
118545-81-6 |
|---|---|
分子式 |
C18H10O4 |
分子量 |
290.3 g/mol |
IUPAC名 |
4-(2-oxochromen-4-yl)chromen-2-one |
InChI |
InChI=1S/C18H10O4/c19-17-9-13(11-5-1-3-7-15(11)21-17)14-10-18(20)22-16-8-4-2-6-12(14)16/h1-10H |
InChIキー |
GXXIMPKQYVNGAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)C3=CC(=O)OC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-ethoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11833767.png)



![Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)-](/img/structure/B11833824.png)


![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)

![5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine](/img/structure/B11833864.png)

